![molecular formula C9H10N2O3 B2383688 Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate CAS No. 64210-67-9](/img/structure/B2383688.png)
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a heterocyclic compound with the CAS Number: 64210-67-9 . It has a molecular weight of 194.19 . The compound is colorless to yellow in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a colorless to yellow liquid . It has a molecular weight of 194.19 . The compound’s InChI code is1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
.
Scientific Research Applications
Synthesis of Bicyclic 6 + 6 Systems
This compound can be used in the synthesis of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have significant applications in the medical and pharmaceutical fields .
Reactivity of Substituents
The reactivity of the substituents linked to the ring carbon and nitrogen atoms of this compound can be studied . This can lead to the discovery of unexpected synthetic routes .
Biological Applications
The compound has potential biological applications. It has been applied on a large scale in the medical and pharmaceutical fields .
Synthesis of Pyrimidopyrimidines
This compound can be used in the synthesis of pyrimidopyrimidines or tetra-azanaphthalenes . These are two fused pyrimidine rings with four possible structural isomers .
Synthesis of Pyrimido[1,6-a]pyrimidines
It can also be used in the synthesis of heterocycles incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine skeletons . These compounds have a wide range of biological characteristics .
Antiviral Applications
The compound has potential antiviral applications. It has been observed that the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo-3-pyrimidin-4-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUUQSUGJLZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate |
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